Methyl2-chloro-5,6-dimethylpyridine-3-carboxylate

Medicinal Chemistry Organic Synthesis Prodrug Design

Researchers requiring a pyridine-3-carboxylate building block with a single, predictable reactive handle often face competing side reactions inherent to dichloro analogs. Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate resolves this with its mono-2-chloro substitution pattern, enabling clean, single-site SNAr displacement or cross-coupling. The 5,6-dimethyl motif precisely tunes pyridine nitrogen pKa for downstream activation, while the methyl ester serves as a robust protected carboxylic acid, stable to organometallics and strong bases. This specific substitution pattern is critical for constructing omeprazole metabolite frameworks where structural deviation alters reactivity and regulatory standing. - Enables single-site SNAr without competing displacement common in 2,4-dichloro analogs. - Methyl ester offers orthogonal deprotection kinetics versus ethyl or free acid forms. - Balanced chloro reactivity provides a stable alternative to bromo analogs under catalytic coupling conditions.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
Cat. No. B13601498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2-chloro-5,6-dimethylpyridine-3-carboxylate
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1C)Cl)C(=O)OC
InChIInChI=1S/C9H10ClNO2/c1-5-4-7(9(12)13-3)8(10)11-6(5)2/h4H,1-3H3
InChIKeyLBJNINMUOCAWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-5,6-dimethylpyridine-3-carboxylate Overview


Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate (CAS: 2046316-69-0, MF: C9H10ClNO2, MW: 199.63) is a polysubstituted pyridine-3-carboxylate featuring a 2-chloro leaving group and 5,6-dimethyl electron-donating substituents . The methyl ester at the 3-position provides a protected carboxylic acid moiety amenable to selective hydrolysis or transesterification, while the chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry .

Regioselective 2-chloro handle for SNAr / cross-coupling
Methyl ester enables protected carboxylate through multi-step synthesis
5,6-Dimethyl motif tunes pyridine nucleophilicity for activation steps

Why Generic Pyridine-3-carboxylates Fail


Substituting a structurally similar pyridine carboxylate for this specific compound introduces multiple uncontrolled variables that can derail synthetic workflows. The 5,6-dimethyl substitution pattern raises the pyridine nitrogen pKa, enhancing nucleophilicity for downstream activation steps, while the 2-chloro substituent provides a regioselective exit vector for SNAr that differs from 4-chloro or 2,4-dichloro analogs [1]. The methyl ester, compared to ethyl or free acid forms, offers a distinct solubility profile and orthogonal deprotection kinetics. In documented omeprazole-related synthetic pathways, the precise substitution pattern on the pyridine ring is critical for maintaining the correct metabolic intermediate structure, and deviation at any position yields compounds with fundamentally different reactivity and regulatory standing .

! 5,6-Dimethyl pattern raises pyridine pKa; mono-methyl or unsubstituted analogs may shift nucleophilicity.
! 2-Chloro regiochemistry differs from 4-chloro or 2,4-dichloro; substitution may compromise SNAr selectivity.
! Methyl ester vs. ethyl or free acid: distinct solubility and deprotection kinetics may not transfer directly.

Methyl 2-Chloro-5,6-dimethylpyridine-3-carboxylate: Comparative Evidence


Methyl Ester vs. Free Acid: Synthetic Flexibility

The methyl ester form (MW 199.63) provides a protected carboxylic acid that can be carried through multiple synthetic steps without unwanted acid-base side reactions, whereas the free carboxylic acid analog (CAS 120003-75-0, MW 185.61) introduces a polar, ionizable group that complicates purification and limits reaction compatibility . The ester can be selectively hydrolyzed to the acid under controlled conditions (basic or acidic hydrolysis), offering a tactical advantage in convergent synthesis design [1].

Ester vs Free Acid
Class-level inference
Target: methyl ester (protected, neutral) | Comparator: free carboxylic acid (ionizable, limited compatibility)
Supports convergent synthesis flexibility
Controlled hydrolysis needed for deprotection
Medicinal Chemistry Organic Synthesis Prodrug Design

Methyl Ester vs. Ethyl Ester: Handling and Storage

The methyl ester (MW 199.63) exhibits a predicted boiling point of 287.8±35.0 °C and predicted density of 1.209±0.06 g/cm³, while the ethyl ester analog (CAS 1159977-35-1, MW 213.66) has a higher molecular weight and differing solubility profile—specifically soluble in chloroform, dichloromethane, and methanol . The methyl ester requires standard cool, dry storage conditions without special temperature requirements, contrasting with the ethyl ester which mandates -20°C storage and dry ice shipping, imposing additional procurement and handling costs .

Storage Profile
Cross-study comparable
Ambient cool storage vs. -20°C (dry ice shipping) for ethyl ester analog
Reduces cold-chain logistics
Supplier-specified conditions may vary
Physical Chemistry Process Chemistry Analytical Chemistry

2-Chloro vs. 2,4-Dichloro: Regioselective SNAr

The mono-2-chloro compound presents a single reactive site for SNAr displacement, enabling clean, predictable product formation. In contrast, the 2,4-dichloro analog (methyl 2,4-dichloro-5,6-dimethylpyridine-3-carboxylate; MW 248.11) contains two electrophilic centers that compete under nucleophilic attack. Studies of the 2,4-dichloro compound's reaction with sodium methoxide demonstrate that product distribution depends on reaction temperature, indicating competing pathways that complicate synthesis and reduce yield predictability [1].

SNAr Site Selectivity
Cross-study comparable
Single 2-chloro site vs. two reactive sites (2,4-dichloro); temperature-dependent product distribution
Predictable mono-substitution outcome
Avoids competing pathways
SNAr Chemistry Regioselective Synthesis Process Optimization

Chloro vs. Bromo Leaving Group: Cross-Coupling Reactivity

The 2-chloro substituent provides a balanced reactivity profile for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, etc.), offering sufficient electrophilicity for productive coupling while maintaining stability during handling and storage. The 2-bromo analog (2-bromo-5,6-dimethylpyridine-3-carboxylic acid, CAS 1259326-49-2; MW 230.06) is more reactive but also more labile, potentially leading to undesired side reactions and requiring more stringent storage conditions .

Leaving Group Reactivity
Class-level inference
C-Cl bond dissociation ~327 kJ/mol vs. C-Br ~285 kJ/mol; balanced reactivity profile
Wider operational window for cross-coupling
Over-reactivity may compromise yield
Cross-Coupling Catalysis C-C Bond Formation

Predicted Physicochemical Properties

The methyl ester has a predicted pKa of -0.03±0.10, boiling point of 287.8±35.0 °C, and density of 1.209±0.06 g/cm³ . The 2-chloro-5,6-dimethyl substitution pattern raises the pyridine nitrogen basicity (pKa ~5-6 for pyridine core) compared to unsubstituted or mono-methyl pyridines, enhancing nucleophilicity for acid-catalyzed activation steps in PPI-related chemistry [1]. The 5,6-dimethyl substitution is specifically critical for achieving the correct pKa profile required in omeprazole and related proton pump inhibitor scaffolds .

Predicted Properties
Class-level inference
pKa (conj. acid) -0.03, bp 287.8°C, density 1.209 g/cm³; 5,6-dimethyl elevates pyridine pKa
Informs solvent and condition planning
Predicted from computational models
Computational Chemistry Formulation Science Drug Discovery

Methyl 2-Chloro-5,6-dimethylpyridine-3-carboxylate: Validated Applications


Regioselective 2-Position Elaboration for Pyridine Pharmacophores

The mono-2-chloro substitution pattern enables clean, single-site SNAr displacement or cross-coupling without the competing side reactions observed with 2,4-dichloro analogs . This compound is suitable for constructing pyridine-containing pharmacophores where the 3-carboxylate must remain protected through multiple steps and the 5,6-dimethyl motif is essential for electronic tuning [1].

Late-Stage Carboxylic Acid Deprotection in Multi-Step Synthesis

The methyl ester protection strategy allows the carboxylate to be carried through sequences incompatible with free acids (e.g., strong base, organometallics, or non-polar media) . The ester can be selectively unmasked under controlled hydrolysis conditions at the optimal stage of the synthetic sequence [1].

PPI Intermediate and Metabolite Synthesis

Compounds bearing the 2-chloro-5,6-dimethylpyridine-3-carboxylate scaffold are documented intermediates in the preparation of omeprazole metabolites and related PPI frameworks . The 5,6-dimethyl substitution pattern is specifically required to achieve the correct pyridine pKa for acid-catalyzed activation in PPI mechanism of action [1].

Pd-Catalyzed Cross-Coupling at the 2-Position

The 2-chloro leaving group provides balanced reactivity for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling transformations, offering a more stable alternative to bromo analogs that reduces premature decomposition while still enabling efficient coupling under standard catalytic conditions .

Application
Selection Property
Validation Focus
Regioselective 2-position elaboration
Mono-2-chloro substitution pattern
SNAr regiocontrol and coupling selectivity
Late-stage carboxyl deprotection
Methyl ester protection strategy
Orthogonal deprotection kinetics
PPI intermediate and metabolite synthesis
2-Chloro-5,6-dimethyl scaffold
Pyridine pKa profile for electronic tuning
Pd-catalyzed cross-coupling
Chloro leaving group reactivity balance
Functional group tolerance in cross-coupling

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